molecular formula C18H18N4O4S B2598544 11-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene CAS No. 1795480-86-2

11-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene

Cat. No.: B2598544
CAS No.: 1795480-86-2
M. Wt: 386.43
InChI Key: NJNAAURDFVODFX-UHFFFAOYSA-N
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Description

11-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7400^{2,6}]trideca-1(9),3,5,7-tetraene is a complex organic compound with a unique structure that includes a benzodioxine ring and multiple nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene involves multiple steps, starting with the preparation of the benzodioxine ring. One common method involves the use of ring-closing metathesis, which is catalyzed by a nitro-Grela catalyst . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 25-30°C.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

11-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., ethanol, tetrahydrofuran).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

11-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 11-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7400^{2,6}]trideca-1(9),3,5,7-tetraene is unique due to its complex structure, which includes multiple nitrogen atoms and a sulfonyl group

Properties

IUPAC Name

11-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-12-8-18-19-10-13-11-21(5-4-15(13)22(18)20-12)27(23,24)14-2-3-16-17(9-14)26-7-6-25-16/h2-3,8-10H,4-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNAAURDFVODFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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